4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a pyrazole group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with butyl bromide in the presence of a base such as potassium carbonate.
Coupling with benzene-1,3-diol: The alkylated pyrazole is then coupled with benzene-1,3-diol using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzene ring, forming quinones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its functional groups that allow for polymerization and cross-linking.
Mechanism of Action
The mechanism of action of 4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,4-diol: Similar structure but with hydroxyl groups at different positions.
4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,2-diol: Another isomer with hydroxyl groups at different positions.
4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3,5-triol: Contains an additional hydroxyl group.
Uniqueness
The unique positioning of the hydroxyl groups in 4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol allows for specific interactions with biological targets and distinct chemical reactivity compared to its isomers.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H19N3O2/c1-3-10(2)17-7-6-14(16-17)15-9-11-4-5-12(18)8-13(11)19/h4-8,10,18-19H,3,9H2,1-2H3,(H,15,16) |
InChI Key |
RZBOWQJZRDPHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.